methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride
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Overview
Description
Methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride is an organic compound of interest in medicinal and synthetic organic chemistry. Its unique structure features a triazole ring, which is often associated with notable biological activities, making it a valuable compound in drug design and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves a multi-step reaction process. Here’s a common synthetic pathway:
Starting Material: : The process begins with readily available starting materials such as ethyl 1H-1,2,3-triazole-4-carboxylate.
Step 1: : Alkylation of the ethyl 1H-1,2,3-triazole-4-carboxylate using methyl bromide in the presence of a base like sodium hydride to form methyl 1H-1,2,3-triazole-4-carboxylate.
Step 2: : Subsequent amino-functionalization can be achieved by reacting with (S)-alanine methyl ester in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide).
Step 3: : The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound.
Industrial Production Methods
Industrial production typically scales up the lab-scale reactions using optimized reaction conditions to improve yield and purity:
Reactor Type: : Continuous stirred tank reactors (CSTR) or batch reactors.
Reaction Conditions: : Controlled temperature, pressure, and stoichiometric ratios to ensure high efficiency and minimal by-products.
Purification: : Techniques such as crystallization, recrystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various types of reactions:
Oxidation: : Can be oxidized in the presence of strong oxidizing agents like potassium permanganate.
Reduction: : May be reduced using agents like lithium aluminum hydride.
Substitution: : Participates in nucleophilic substitution reactions, given its amine group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an aqueous medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Nucleophiles such as hydroxylamine for amination reactions.
Major Products
Oxidation: : Formation of corresponding carboxylic acids or aldehydes.
Reduction: : Formation of amines and alcohols.
Substitution: : Substituted triazoles with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: : Utilized as a ligand in transition metal catalysis.
Synthetic Intermediate: : Serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : Used to inhibit certain enzymes due to its triazole ring, which is known for enzyme inhibition properties.
Protein Binding: : Studies on its interaction with proteins to understand binding mechanisms.
Medicine
Drug Development: : Explored in the development of antimicrobial and anti-cancer agents.
Pharmacokinetics: : Research on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Chemical Industry: : Used as a building block in the synthesis of fine chemicals.
Material Science: : Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
Methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride exerts its effects through interaction with specific molecular targets, often enzymes, proteins, or nucleic acids. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in enzyme active sites, leading to inhibition or activation of enzyme activity. These interactions can trigger various biochemical pathways, resulting in the compound's observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-1,2,3-triazole-4-carboxylate
Ethyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate
Unique Characteristics
Compared to its analogs, methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride has a unique substitution pattern that enhances its biological activity and specificity. The presence of the (2S)-1-aminopropan-2-yl group significantly alters its pharmacokinetic properties, making it more effective in certain applications.
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Properties
CAS No. |
2768300-60-1 |
---|---|
Molecular Formula |
C7H13ClN4O2 |
Molecular Weight |
220.7 |
Purity |
95 |
Origin of Product |
United States |
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